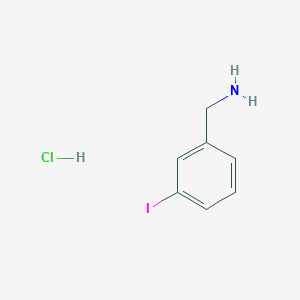

3-Iodobenzylamine hydrochloride

Beschreibung

Historical Context and Discovery in Organic Synthesis

The precise historical moment of the first synthesis of 3-Iodobenzylamine (B1197719) hydrochloride is not prominently documented in readily available scientific literature. However, its development can be situated within the broader context of the expansion of organic synthesis in the 20th century. The synthesis of related compounds, such as 4-Amino-3-iodobenzylamine, was described in the early 1970s, suggesting that the preparation of various iodinated benzylamines was an area of active investigation during this period. prepchem.com Early methods for the synthesis of benzylamines, in general, included the reaction of benzyl (B1604629) chloride with ammonia (B1221849), the reduction of benzonitrile, and the reductive amination of benzaldehyde (B42025). sigmaaldrich.com

The introduction of an iodine atom onto the benzene (B151609) ring likely followed established electrophilic aromatic substitution methodologies. The synthesis of iodo-aromatic compounds has historically been achieved through the reaction of an aromatic compound with iodine in the presence of an oxidizing agent. youtube.com It is plausible that early preparations of 3-Iodobenzylamine hydrochloride involved the reduction of a corresponding 3-iodobenzonitrile (B1295488) or the direct amination of 3-iodobenzyl chloride, methods that are analogous to those used for the synthesis of unsubstituted benzylamine (B48309). sigmaaldrich.com The hydrochloride salt form offers improved stability and handling characteristics compared to the free base.

Significance as an Advanced Chemical Intermediate

The primary significance of this compound lies in its role as a versatile and advanced intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the iodine atom provides a reactive handle for a variety of coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are cornerstones of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the facile introduction of the 3-aminomethylphenyl moiety into a wide range of molecular scaffolds.

Its utility is particularly pronounced in the synthesis of biologically active compounds. prepchem.com Researchers leverage the unique properties of this compound for creating novel therapeutic agents, including those targeting neurological disorders and those with potential anti-cancer and anti-inflammatory properties. prepchem.com The ability of the benzylamine group to form hydrogen bonds and interact with biological targets, combined with the synthetic versatility of the iodo-substituent, makes it a valuable building block in drug discovery programs. prepchem.com

Current Research Landscape and Emerging Applications

The current research landscape for this compound is vibrant and expanding, with its application extending beyond traditional pharmaceutical synthesis.

Detailed Research Findings:

A notable area of research involves the use of this compound in the synthesis of adenosine (B11128) receptor agonists. Specifically, it has been used as a starting reagent in the preparation of N⁶-(3-iodobenzyl)-2-substituted-adenosine derivatives. chemicalbook.comnih.gov These compounds are investigated for their potential in treating various medical conditions due to the crucial role of adenosine receptors in physiological processes.

Furthermore, this compound is a key precursor in the synthesis of imaging agents for neuroblastoma, a type of cancer that occurs most often in infants and young children. nih.gov The development of fluorescent ligands for the norepinephrine (B1679862) transporter, which is overexpressed in neuroblastoma cells, has utilized this compound. nih.gov

Emerging applications are also being explored in the field of materials science. The unique electronic and structural properties imparted by the iodo-benzylamine fragment are being investigated for the development of novel polymers and coatings. prepchem.com Additionally, its utility in bioconjugation processes, where it facilitates the linking of biomolecules to other entities, is a growing area of interest for applications such as targeted drug delivery systems. prepchem.com The ability to modify this compound to create fluorescent probes for biological imaging further highlights its versatility in modern chemical research. prepchem.com

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉ClIN | nih.gov |

| Molecular Weight | 269.51 g/mol | nih.gov |

| CAS Number | 3718-88-5 | nih.gov |

| Appearance | White to tan yellow powder | prepchem.com |

| Melting Point | 183-192 °C | prepchem.com |

| Purity | ≥ 98% (HPLC) | prepchem.com |

| IUPAC Name | (3-iodophenyl)methanamine;hydrochloride | nih.gov |

| SMILES | C1=CC(=CC(=C1)I)CN.Cl | nih.gov |

| InChIKey | PYFDZOCGFHIRST-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(3-iodophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFDZOCGFHIRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190663 | |

| Record name | 3-Iodobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3718-88-5 | |

| Record name | Benzenemethanamine, 3-iodo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3718-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodobenzylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003718885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodobenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODOBENZYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMV9MZ6TUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 3 Iodobenzylamine Hydrochloride

Established Synthetic Routes

The preparation of 3-Iodobenzylamine (B1197719) hydrochloride is predominantly accomplished through two well-documented synthetic strategies: the Leuckart reaction and the reduction of an oxime precursor. These methods provide reliable access to the target compound, with variations in catalyst and reducing agent selection allowing for procedural modifications.

Leuckart Reaction-Based Synthesis

The Leuckart reaction offers a direct route for the reductive amination of aldehydes or ketones to their corresponding amines. wikipedia.org In the context of 3-Iodobenzylamine synthesis, this involves the reaction of 3-iodobenzaldehyde (B1295965) with a nitrogen source, typically ammonium (B1175870) formate (B1220265) or formamide (B127407), which also serves as the reducing agent. wikipedia.orgmasterorganicchemistry.com The reaction requires elevated temperatures, generally between 120 and 130 °C when using ammonium formate, and can exceed 165 °C with formamide. wikipedia.orgmasterorganicchemistry.com

The reaction mechanism with ammonium formate proceeds through its dissociation into formic acid and ammonia (B1221849). masterorganicchemistry.comniscpr.res.in The ammonia acts as a nucleophile, attacking the carbonyl carbon of 3-iodobenzaldehyde to form an iminium ion intermediate. This intermediate is subsequently reduced by the formate anion to yield 3-iodobenzylamine. masterorganicchemistry.com

Alternatively, when formamide is used, it directly attacks the carbonyl group to form an N-formyl derivative after dehydration. masterorganicchemistry.comniscpr.res.in This intermediate is then reduced, often with the assistance of formic acid generated in situ, to produce the final amine. wikipedia.org While the Leuckart reaction provides a one-pot synthesis, it is often associated with harsh reaction conditions and potentially lower yields compared to other methods. sciencemadness.org

Table 1: Key Aspects of the Leuckart Reaction for 3-Iodobenzylamine Synthesis

| Parameter | Description | Source(s) |

| Starting Material | 3-Iodobenzaldehyde | wikipedia.orgmasterorganicchemistry.com |

| Reagents | Ammonium formate or Formamide | wikipedia.orgmasterorganicchemistry.com |

| Reaction Type | Reductive Amination | wikipedia.org |

| Key Intermediate | Iminium ion or N-formyl derivative | masterorganicchemistry.comniscpr.res.in |

| General Conditions | High temperatures (120-165 °C) | wikipedia.orgmasterorganicchemistry.com |

Oximation and Reduction Strategies

The oximation of 3-iodobenzaldehyde is typically achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base. sigmaaldrich.com This reaction is generally straightforward and proceeds under mild conditions to afford the corresponding oxime in good yield.

The subsequent reduction of the 3-iodobenzaldehyde oxime is the critical step, and various reducing agents and catalytic systems can be employed. The choice of reducing agent can influence the reaction conditions and the selectivity of the transformation.

Catalytic hydrogenation is a common and effective method for the reduction of oximes to primary amines. This approach involves the use of a metal catalyst and a hydrogen source.

Raney Nickel, a fine-grained solid composed primarily of nickel derived from a nickel-aluminum alloy, is another effective catalyst for the hydrogenation of oximes. masterorganicchemistry.com It is often used as a slurry in a suitable solvent, such as ethanol (B145695). researchgate.net The reduction of aromatic oximes using Raney Nickel typically proceeds under a hydrogen atmosphere and can be conducted at elevated temperatures and pressures to achieve complete conversion. nih.gov Raney Nickel is a more cost-effective alternative to palladium catalysts, though it can be pyrophoric and requires careful handling. masterorganicchemistry.com

In addition to catalytic hydrogenation, several metallic reducing agents can be used to convert 3-iodobenzaldehyde oxime to 3-iodobenzylamine.

Metallic Sodium: The reduction of oximes using metallic sodium in an alcohol, such as ethanol or isopropanol, is a classic method for the preparation of primary amines. jove.commdma.ch This reaction, known as the Bouveault-Blanc reduction, involves the transfer of electrons from the sodium metal to the oxime, with the alcohol serving as a proton source. masterorganicchemistry.com While effective, the reaction with sodium metal can be vigorous and requires anhydrous conditions. sciencemadness.org

Zinc Powder: Zinc powder, in the presence of an acid such as acetic acid or formic acid, is a versatile and cost-effective reagent for the reduction of oximes. researchgate.nettsijournals.com The reaction is typically carried out by stirring the oxime with an excess of zinc dust in the acidic medium. jove.com Studies have shown that this method can be efficient for the reduction of various substituted benzaldehyde (B42025) oximes, with reaction times and yields being influenced by the specific substrate and reaction conditions. jove.com For instance, the reduction of benzaldehyde oxime with zinc powder in acetic acid under ultrasonic irradiation has been reported to give high yields in a short reaction time. tsijournals.com

Iron Powder: Iron powder in an acidic medium, such as a mixture of iron and hydrochloric acid, is a common system for the reduction of nitro groups to amines. researchgate.net While less commonly reported for the reduction of oximes compared to zinc, iron powder can be an effective and economical reducing agent for this transformation as well. The reduction of oximes with iron is typically performed under acidic conditions. jove.com

Table 2: Comparison of Reduction Methods for 3-Iodobenzaldehyde Oxime

| Reduction Method | Catalyst/Reagent | Typical Conditions | Key Features | Source(s) |

| Pd/C Catalysis | Palladium on Carbon (Pd/C), H₂ or transfer hydrogenation reagent | Varies (catalyst loading, pressure, solvent) | High efficiency, can be costly | rsc.orghelgroup.com |

| Raney Nickel Catalysis | Raney Nickel, H₂ | Elevated temperature and pressure, often in ethanol | Cost-effective alternative to Pd, pyrophoric | masterorganicchemistry.comnih.gov |

| Metallic Sodium | Sodium metal, Alcohol (e.g., ethanol) | Anhydrous conditions, can be vigorous | Classic method, Bouveault-Blanc reduction | masterorganicchemistry.comsciencemadness.orgjove.commdma.ch |

| Zinc Powder | Zinc powder, Acid (e.g., acetic acid) | Stirring in acidic medium | Cost-effective, versatile | jove.comresearchgate.nettsijournals.com |

| Iron Powder | Iron powder, Acid (e.g., HCl) | Acidic conditions | Economical | jove.comresearchgate.net |

Catalytic Reduction Methods

Optimization of Synthetic Procedures

The efficiency of the oximation-reduction pathway for synthesizing 3-Iodobenzylamine hydrochloride is highly dependent on the careful control of several reaction parameters.

Reaction temperature is a critical parameter in the synthesis of this compound. In the initial oximation step, maintaining an optimal temperature is crucial for driving the reaction to completion without promoting the degradation of reactants or the formation of side products. Similarly, the subsequent reduction step is temperature-sensitive. While specific quantitative data on the effect of temperature on the yield of this compound is not extensively detailed in publicly available literature, general principles of chemical kinetics suggest that elevated temperatures would increase the reaction rate. However, excessively high temperatures could lead to decreased selectivity and the formation of impurities.

The molar ratios of the reactants play a significant role in the synthesis. In the oximation step, the ratio of 3-iodobenzaldehyde to hydroxylamine hydrochloride must be carefully controlled. An excess of hydroxylamine hydrochloride can ensure the complete conversion of the aldehyde but may complicate the purification process. The subsequent reduction step also requires precise stoichiometric control of the reducing agent to ensure the complete conversion of the intermediate oxime to the desired amine without causing over-reduction or other unwanted reactions.

Table 1: Key Reactants in the Synthesis of this compound

| Reactant | Role in Synthesis |

| 3-Iodobenzaldehyde | Starting material |

| Hydroxylamine Hydrochloride | Reagent for oximation |

| Reducing Agent | For the reduction of the oxime intermediate |

| Hydrochloric Acid (HCl) | For the formation of the hydrochloride salt |

Purity Enhancement and Impurity Profiling

Achieving high purity is essential for the application of this compound in further chemical syntheses. guidechem.com

Recrystallization is a standard method for purifying the final product. The choice of solvent is critical for effective purification. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the crystallization of the pure product upon cooling. For amine hydrochloride salts, polar solvents are often employed. For instance, a similar compound, 4-Amino-3-iodobenzylamine, is recrystallized from methanol. prepchem.com This suggests that alcohols could be suitable solvents for the recrystallization of this compound.

Table 2: Potential Recrystallization Solvents

| Solvent Class | Example | Rationale for Use |

| Alcohols | Methanol, Ethanol | Good solubility for amine salts at high temperatures |

| Aqueous Mixtures | Ethanol/Water | Can be fine-tuned to achieve optimal solubility profile |

A potential impurity in the synthesis of this compound is its bromo-analog, 3-Bromobenzylamine hydrochloride. vulcanchem.comsigmaaldrich.com The presence of this impurity likely arises from contamination of the starting material, 3-iodobenzaldehyde, with 3-bromobenzaldehyde. Due to their structural similarity, separating these two compounds can be challenging.

Mitigation of this impurity begins with ensuring the purity of the starting materials. If the impurity is present in the final product, careful optimization of the recrystallization process, potentially through the use of a specific solvent system or fractional crystallization, may be necessary to achieve the desired purity of greater than 98%. chemimpex.comtcichemicals.com The physical properties of 3-Bromobenzylamine hydrochloride, such as its melting point of 218-221 °C, differ from that of this compound (188-190 °C), which can aid in the differentiation and purification process. sigmaaldrich.comsigmaaldrich.com

Table 3: Profile of a Key Potential Impurity

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Bromobenzylamine hydrochloride | 39959-54-1 | C₇H₉BrClN | 222.51 | 218-221 |

Advanced Organic Chemistry Applications of 3 Iodobenzylamine Hydrochloride

Nucleophilic Substitution Reactions

The primary amino group of 3-iodobenzylamine (B1197719) hydrochloride is a key functional handle for nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of the 3-iodobenzyl moiety onto various molecular scaffolds. A common application is the alkylation of amines and other nucleophiles. For instance, it can react with primary or secondary amines to form the corresponding secondary or tertiary amines. This reaction is fundamental in the synthesis of a wide array of compounds, including those with potential biological activity.

One notable application is in the synthesis of N-substituted adenosine (B11128) derivatives. 3-Iodobenzylamine hydrochloride has been used as a starting reagent in the synthesis of N⁶-(3-iodobenzyl)-2-substituted-adenosine derivatives. organic-chemistry.orgwikipedia.org This transformation typically involves the reaction of the amine with a suitable purine (B94841) derivative, leading to the formation of a new carbon-nitrogen bond at the N⁶ position of the adenosine core.

While direct nucleophilic aromatic substitution of the iodo group is generally difficult under standard conditions, the amino group can be readily functionalized. For example, it can react with acyl chlorides or anhydrides to form amides, or with sulfonyl chlorides to produce sulfonamides. These reactions further expand the synthetic utility of this compound, allowing for the creation of a diverse library of molecules with the 3-iodobenzyl substructure.

| Nucleophile | Reagent/Conditions | Product Type | Ref. |

| Primary/Secondary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | Secondary/Tertiary Amine | nih.gov |

| Purine Derivative | Base, Solvent (e.g., DMF) | N⁶-Substituted Adenosine | organic-chemistry.orgwikipedia.org |

| Acyl Chloride | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂) | Amide | thieme-connect.de |

| Sulfonyl Chloride | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂) | Sulfonamide | thieme-connect.de |

Coupling Reactions for Complex Molecular Architectures

The carbon-iodine bond in this compound is a prime site for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. frontiersin.org The high reactivity of the C-I bond makes this compound an excellent substrate for these transformations.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound with various terminal alkynes provides a direct route to 3-(alkynyl)benzylamine derivatives. These products are valuable intermediates, as the alkyne moiety can be further elaborated into other functional groups or used in cycloaddition reactions. wikipedia.org

Suzuki Coupling: The Suzuki reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organohalide. organic-chemistry.orgnih.gov this compound can be coupled with a wide range of aryl or vinyl boronic acids or their esters to yield 3-arylbenzylamine or 3-vinylbenzylamine derivatives. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science. frontiersin.orglibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.org While the primary amino group of this compound can itself be a coupling partner, the iodo group can react with other primary or secondary amines in a Buchwald-Hartwig amination. This allows for the synthesis of N,N'-disubstituted 3-aminobenzylamine (B1275103) derivatives, where one amino group is on the benzylic carbon and the other is directly attached to the aromatic ring.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Ref. |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI, Base (e.g., Et₃N) | 3-(Alkynyl)benzylamine | wikipedia.orgorganic-chemistry.org |

| Suzuki | Boronic Acid/Ester | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., Na₂CO₃, K₃PO₄) | 3-Aryl/Vinylbenzylamine | organic-chemistry.orgnih.gov |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-Aryl-3-(aminomethyl)aniline | wikipedia.orglibretexts.orgacsgcipr.org |

Building Block in Heterocyclic Chemistry

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds. Both the amino group and the iodo group can participate in cyclization reactions, leading to the formation of fused or substituted ring systems.

For instance, the amino group can be acylated and then subjected to intramolecular cyclization reactions. A classic example is the potential use of 3-iodobenzylamine in the Bischler-Napieralski or Pictet-Spengler reactions to form dihydroisoquinoline or tetrahydroisoquinoline scaffolds, respectively, which are core structures in many alkaloids and pharmacologically active compounds. masterorganicchemistry.com The iodo-substituted aromatic ring can then be further functionalized using the coupling reactions described previously.

Furthermore, the molecule can be used to construct heterocycles such as isoindolinones. organic-chemistry.orgnih.gov This can be achieved through palladium-catalyzed carbonylation of the C-I bond followed by intramolecular cyclization with the amino group, or through other multi-step synthetic sequences. The resulting iodo-substituted isoindolinone can then undergo further diversification.

| Heterocycle | Synthetic Strategy | Key Features | Ref. |

| Dihydroisoquinolines | Bischler-Napieralski Reaction | Acylation followed by acid-catalyzed cyclization. | masterorganicchemistry.com |

| Tetrahydroisoquinolines | Pictet-Spengler Reaction | Condensation with an aldehyde followed by acid-catalyzed cyclization. | masterorganicchemistry.com |

| Isoindolinones | Palladium-Catalyzed Carbonylation/Cyclization | Introduction of a carbonyl group and subsequent intramolecular amidation. | organic-chemistry.orgnih.gov |

| Azetidines/Pyrrolidines | Intramolecular Cyclization | N-alkylation followed by intramolecular nucleophilic substitution. | organic-chemistry.orgmagtech.com.cn |

Synthesis of Novel Organic Compounds with Diverse Structures

The dual reactivity of this compound makes it an ideal starting material for the synthesis of a wide range of novel organic compounds with diverse and complex structures. By strategically combining nucleophilic substitution, coupling reactions, and cyclization strategies, chemists can rapidly build molecular complexity.

One approach involves the initial modification of the amino group, for example, through reductive amination with an aldehyde or ketone to generate a secondary amine. masterorganicchemistry.comlibretexts.org The resulting product retains the iodo group, which can then be used as a handle for a subsequent coupling reaction. This sequential functionalization allows for the controlled introduction of different substituents at two distinct points in the molecule.

Alternatively, the iodo group can be functionalized first via a coupling reaction, and the amino group can then be modified. For example, a Sonogashira coupling could introduce an alkyne, which could then participate in a cycloaddition reaction, while the amino group could be acylated to introduce another functional moiety. This modular approach provides access to a vast chemical space, making this compound a valuable tool in drug discovery and materials science for creating libraries of novel compounds for screening and development. organic-chemistry.org

| Reaction Sequence | Intermediate Product | Final Product Class | Potential Application |

| 1. Reductive Amination2. Suzuki Coupling | N-Alkyl-3-iodobenzylamine | N-Alkyl-3-arylbenzylamine | Medicinal Chemistry |

| 1. Sonogashira Coupling2. Amide Formation | 3-(Alkynyl)benzylamine | N-Acyl-3-(alkynyl)benzylamine | Materials Science |

| 1. Buchwald-Hartwig Amination2. Acylation of benzylic amine | N-Aryl-3-(aminomethyl)aniline | N-Aryl-N'-acyl-3-(aminomethyl)aniline | Drug Discovery |

Key Intermediate in Drug Development

The utility of this compound extends across various therapeutic areas, where it is instrumental in the synthesis of compounds aimed at treating a range of diseases. Researchers leverage its chemical properties to design and create new drug candidates with enhanced efficacy and target specificity. chemimpex.com

In the pursuit of more effective and safer therapeutics, targeted drug delivery systems are of paramount importance. This compound is utilized in the development of these sophisticated systems. chemimpex.com Its reactive nature allows for its incorporation into larger molecular frameworks, such as bioconjugates, which are designed to deliver therapeutic agents to specific cells or tissues, thereby minimizing off-target effects. chemimpex.com

The development of novel anti-cancer agents is a significant focus of medicinal chemistry. This compound serves as a crucial precursor in the synthesis of molecules that are investigated for their potential to combat cancer. chemimpex.com The presence of the iodine atom allows for further chemical modifications, enabling the creation of a library of compounds for screening and optimization of anti-cancer activity.

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory drugs is an ongoing endeavor. This compound is employed in the synthesis of compounds that are evaluated for their anti-inflammatory potential. chemimpex.com By incorporating this intermediate, chemists can systematically alter the structure of a lead molecule to enhance its anti-inflammatory properties and explore its mechanism of action.

Synthesis of Adenosine Receptor Ligands

This compound is a well-established starting reagent in the synthesis of various adenosine receptor ligands. sigmaaldrich.comottokemi.com These receptors are implicated in a wide array of physiological processes, making them attractive targets for drug discovery.

A significant application of this compound is in the synthesis of N6-(3-iodobenzyl)-2-substituted-adenosine derivatives. sigmaaldrich.comottokemi.com The N6-(3-iodobenzyl) group has been shown to be a key substituent for enhancing the affinity and selectivity of ligands for the A3 adenosine receptor.

Table 1: Synthesis of N6-(3-iodobenzyl)-2-substituted-adenosine Derivatives

| Starting Material | Key Reagent | Product Class |

| 2-Substituted Adenosine Analogues | This compound | N6-(3-iodobenzyl)-2-substituted-adenosine Derivatives |

Further extending its utility, this compound is also used in the synthesis of 3′-C-methyl adenosine N6-substituted and N6/C-2 disubstituted derivatives. sigmaaldrich.comottokemi.com These modifications at the ribose and purine base moieties of adenosine are explored to develop novel adenosine receptor agonists with specific pharmacological profiles.

Table 2: Synthesis of Modified Adenosine Derivatives

| Starting Material | Key Reagent | Product Class |

| 3'-C-methyl Adenosine | This compound | 3′-C-methyl Adenosine N6-substituted Derivatives |

| 2-Substituted 3'-C-methyl Adenosine | This compound | 3′-C-methyl Adenosine N6/C-2 Disubstituted Derivatives |

The Role of this compound in Advanced Chemical Synthesis

This compound, a significant chemical intermediate, plays a crucial role in the development of specialized molecules within medicinal chemistry and radiopharmacology. Its unique structure, featuring an iodinated benzene (B151609) ring and an aminomethyl group, makes it a valuable precursor for creating complex compounds with targeted biological activities. This article explores the specific applications of this compound in the synthesis of various therapeutic and diagnostic agents.

Biochemical and Biological Research Involving 3 Iodobenzylamine Hydrochloride

Biochemical Pathways and Mechanisms of Action

Research into the direct biochemical pathways and mechanisms of action of 3-Iodobenzylamine (B1197719) hydrochloride itself is limited, as it is predominantly used as a precursor molecule. The scientific focus is on the biological activity of the more complex molecules synthesized from it. The introduction of the 3-iodobenzyl group into a target molecule can significantly influence its interaction with biological systems.

The primary mechanism through which compounds derived from 3-Iodobenzylamine hydrochloride exert their effects is by interacting with specific protein targets, such as G protein-coupled receptors (GPCRs). The 3-iodobenzyl moiety often serves as a key pharmacophore, contributing to the binding affinity and selectivity of the final compound for its biological target. For instance, in the context of adenosine (B11128) receptor ligands, the benzyl (B1604629) group can interact with a specific pocket on the receptor, while the iodine atom can be used to further probe structure-activity relationships or for radio-labeling in binding assays.

Studies on Biological Activity and Pharmacological Profiles

The biological activity and pharmacological profiles of derivatives of this compound are diverse and have been the subject of extensive research. A significant area of investigation is the development of selective adenosine receptor agonists and antagonists.

One of the most well-studied derivatives is N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA). This compound is a potent and selective agonist for the A₃ adenosine receptor. nih.gov The presence of the 3-iodobenzyl group, derived from this compound, is crucial for its high affinity and selectivity for this receptor subtype. nih.gov The pharmacological profile of IB-MECA and similar compounds has been evaluated in various models, demonstrating potential therapeutic applications in inflammatory diseases and cancer. nih.gov

The structure-activity relationship (SAR) studies of N⁶-benzyladenosine-5'-uronamides have shown that the substitution on the benzyl ring significantly impacts the potency and selectivity for adenosine receptor subtypes. nih.gov Specifically, the presence of a halogen, such as iodine, at the meta-position of the benzyl ring generally enhances the affinity for A₃ adenosine receptors. nih.gov

| Compound/Derivative | Biological Activity | Pharmacological Profile |

| N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) | Potent and selective A₃ adenosine receptor agonist. | Investigated for anti-inflammatory and anti-cancer properties. |

| N⁶-(3-Iodobenzyl)-2-substituted-adenosine derivatives | Varying affinities and selectivities for adenosine receptor subtypes depending on the C2-substituent. | Used to probe the structure and function of adenosine receptors. |

Interactions with Biological Targets (e.g., Adenosine Receptors)

This compound is a key starting material for the synthesis of ligands that interact with adenosine receptors. sigmaaldrich.com Adenosine receptors, which include the A₁, A₂ₐ, A₂ᵦ, and A₃ subtypes, are GPCRs that play critical roles in numerous physiological processes.

The N⁶-(3-iodobenzyl) group has been instrumental in the development of selective ligands for the A₃ adenosine receptor. nih.govnih.gov The binding of these ligands to the A₃ receptor can trigger various downstream signaling pathways, leading to physiological effects. For example, activation of the A₃ receptor has been shown to be protective in certain models of colitis. nih.gov

The synthesis of various N⁶-substituted adenosine analogues using this compound has allowed researchers to map the binding pocket of adenosine receptors. sigmaaldrich.com By systematically modifying the structure of the ligand and assessing its binding affinity, scientists can gain insights into the specific amino acid residues that are important for ligand recognition and receptor activation.

Influence on Cellular Processes (e.g., Adipogenesis)

While direct studies on the influence of this compound on cellular processes are scarce, research on its derivatives has revealed significant effects. For instance, studies involving the A₃ adenosine receptor agonist IB-MECA, synthesized using 3-iodobenzylamine, have explored its role in processes related to adipogenesis.

A study investigating the polypharmacology of IB-MECA found that it could increase the production of adiponectin in human bone marrow mesenchymal stem cells. nih.gov Adiponectin is a hormone that plays a role in regulating glucose levels and fatty acid breakdown, and its production is associated with adipogenesis. Interestingly, this study suggested that the effect on adiponectin might not be solely mediated by the A₃ adenosine receptor, indicating potential interactions with other cellular targets. nih.gov The findings pointed towards a dual activity of these compounds as partial agonists of peroxisome proliferator-activated receptor (PPAR) γ and antagonists of PPARδ, both of which are key regulators of adipogenesis and lipid metabolism. nih.gov

Materials Science Applications of 3 Iodobenzylamine Hydrochloride

Integration into Advanced Materials Synthesis

3-Iodobenzylamine (B1197719) hydrochloride serves as a versatile precursor in the synthesis of complex organic molecules and functional materials. chemimpex.com Its primary amine group is a key functional handle, enabling it to be chemically bonded to other molecules or surfaces through reactions like amidation or imine formation. This reactivity is crucial for constructing larger, more complex material structures.

The presence of the iodo- group on the benzene (B151609) ring offers a site for cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. These powerful synthetic tools in organic chemistry allow for the formation of carbon-carbon bonds, enabling the "stitching" of 3-Iodobenzylamine units into larger polymeric or supramolecular assemblies. acs.org This dual functionality—the amine for linkage and the iodine for coupling—makes the compound a strategic component for creating precisely designed materials. For instance, it can be used to synthesize star-shaped molecules or dendrimers where the benzylamine (B48309) core is functionalized at the iodine position.

The integration of this compound into materials like polymers and coatings is driven by its unique chemical properties which allow for enhanced reactivity and selectivity in chemical reactions. chemimpex.com This makes it a preferred choice for researchers aiming to innovate and develop advanced materials for various scientific applications. chemimpex.com

Functional Monomer in Conductive Polymer Preparation

Conductive polymers, such as polyaniline (PANI) and polythiophene (PTh), are a cornerstone of organic electronics. pan.plmdpi.com Their electrical properties are highly dependent on their molecular structure and the functional groups attached to the polymer backbone. 3-Iodobenzylamine hydrochloride can be conceptualized as a functional monomeric unit that can be incorporated into these polymer chains to impart specific properties.

While not a traditional monomer for polymerization on its own, it can be attached as a side chain to a polymerizable core, such as a thiophene (B33073) ring. nih.gov This process of "functionalization" allows for the fine-tuning of the resulting polymer's characteristics. The general approach involves synthesizing a monomer, for example a thiophene derivative bearing the 3-iodobenzylamine group at its 3-position, which is then polymerized. mdpi.com

The benzylamine group can influence the polymer's solubility, processability, and morphology. Furthermore, the amine group can be protonated, introducing charge carriers and influencing the polymer's doping state and, consequently, its conductivity. The synthesis of such functionalized polymers can be achieved through chemical or electrochemical oxidation methods. nih.govslideshare.net

Table 1: Potential Influence of 3-Iodobenzylamine as a Functional Group on Conductive Polymers

| Polymer Backbone | Potential Role of 3-Iodobenzylamine Side-Chain | Anticipated Effect |

|---|---|---|

| Polythiophene | Introduces a bulky, polar side group. | May decrease inter-chain stacking, affecting charge transport, but can improve solubility in specific solvents. |

This table is generated based on established principles of conductive polymer functionalization. mdpi.comnih.gov

Impact on Electrical Properties and Stability of Materials

The incorporation of iodine into a material's structure can have a profound impact on its electrical properties and stability. In the context of conductive polymers, iodine and its compounds are known to act as effective dopants. kashanu.ac.ir Doping is the process of introducing impurities into a semiconductor to increase its conductivity. The iodine atom in this compound can participate in charge-transfer processes within a material, creating charge carriers (holes or electrons) that enhance conductivity. kashanu.ac.ir

Research on polyaniline/clay nanocomposites has shown that doping with iodine can significantly decrease the material's optical band gap, which is indicative of increased electrical conductivity. kashanu.ac.ir The study reported a decrease in the band gap from 3.47 eV to 2.18 eV with increasing iodine concentration. This suggests that incorporating an iodine-containing moiety like 3-iodobenzylamine into a polymer matrix could intrinsically enhance its conductive properties.

Furthermore, the introduction of functional groups can improve the thermal stability of polymers. Studies on polythiophene derivatives containing various side chains have shown that the choice of substituent can lead to polymers with thermal stability up to 590°C. nih.gov The rigid phenyl and iodo- groups of 3-Iodobenzylamine could contribute to a more stable polymer architecture.

Table 2: Research Findings on Iodine Doping in Polyaniline Composites

| Iodine Content (wt%) | Optical Band Gap (eV) | Implication |

|---|---|---|

| 0% | 3.47 | Lower Conductivity |

| 16% | Not Specified | Increased Conductivity |

| 33% | Not Specified | Increased Conductivity |

Data adapted from findings on iodine-doped polyaniline/clay nanocomposites. kashanu.ac.ir

Potential in Electronic Devices (e.g., OLEDs, Solar Cells)

The tailored properties of materials derived from this compound suggest their potential use in advanced electronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.

In OLEDs, materials must efficiently transport charges (electrons and holes) and facilitate their recombination to produce light. ossila.comrsc.org The structure of an OLED consists of multiple organic layers, each with a specific function (injection, transport, emission). jmaterenvironsci.com The ability to functionalize conductive polymers with molecules like 3-Iodobenzylamine allows for the tuning of energy levels (HOMO/LUMO) to facilitate charge injection and transport, potentially leading to more efficient devices. Third-generation OLEDs utilize thermally activated delayed fluorescence (TADF), a mechanism that can be influenced by molecular design to achieve nearly 100% internal quantum efficiency. kyushu-u.ac.jp The introduction of heavy atoms like iodine can influence spin-orbit coupling, a factor that is critical in phosphorescent and TADF-based OLEDs.

In the field of perovskite solar cells, organic halide salts play a crucial role in passivating defects in the perovskite crystal structure, thereby enhancing device efficiency and stability. mdpi.com For example, propylamine hydroiodide (PAI) has been used to reduce defects and suppress non-radiative recombination in perovskite films. mdpi.com Similarly, methylammonium iodide (MAI) vapor is used to "heal" defects in large-area perovskite films. rsc.org Given this precedent, this compound, as an organic amine hydrohalide, presents itself as a candidate for similar applications in perovskite solar cell fabrication, potentially acting as a surface passivating agent or an additive to improve film quality and performance. The addition of iodine has been shown to modulate perovskite crystal growth, which is beneficial for achieving high-efficiency solar cells. researchgate.net

Analytical and Characterization Methodologies in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile compounds like 3-Iodobenzylamine (B1197719) hydrochloride. The method separates components in a mixture based on their differential interactions with a stationary phase (packed into a column) and a liquid mobile phase. For aromatic amines, reversed-phase HPLC is commonly utilized, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. thermofisher.com

In a typical purity assay, a precisely weighed sample of 3-Iodobenzylamine hydrochloride is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase carries the sample through the column, the compound and any impurities are separated. A detector, commonly a UV-Vis detector set to a wavelength where the aromatic ring absorbs strongly, measures the concentration of each eluting component. chromatographyonline.com The purity is then calculated based on the relative area of the main peak corresponding to this compound compared to the total area of all peaks in the chromatogram. lcms.cz

Research-grade this compound is commercially available at high purity levels, which are routinely verified by HPLC analysis.

| Supplier/Source | Reported Purity (by HPLC) |

|---|---|

| Chem-Impex | ≥ 98% chemimpex.com |

| TCI America | >98.0% fishersci.ca |

| Sigma-Aldrich | 97% sigmaaldrich.com |

| CymitQuimica | 97% cymitquimica.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. nih.gov For this compound, both ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure.

¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons on the aromatic ring and the methylene (B1212753) (-CH₂-) and amine (-NH₃⁺) groups. The integration of these signals corresponds to the number of protons of each type, while the splitting patterns (multiplicity) reveal adjacent protons.

¹³C NMR provides information about the different carbon environments in the molecule. The spectrum for this compound would show separate signals for each unique carbon atom in the benzylamine (B48309) structure, including the carbon atom bonded to iodine.

Spectral databases confirm the availability of reference spectra for this compound, often recorded in a mixture of deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). spectrabase.com

| Nucleus | Structural Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic C-H | ~7.0-8.0 | Multiplet (m) |

| ¹H | Methylene (-CH₂-) | ~4.0 | Singlet (s) or Doublet (d) |

| ¹H | Amine (-NH₃⁺) | Broad singlet (br s) | Singlet (s) |

| ¹³C | Aromatic C-I | ~95 | - |

| ¹³C | Aromatic C-H | ~125-140 | - |

| ¹³C | Methylene (-CH₂-) | ~45 | - |

Note: Expected values are estimates based on typical chemical shifts for similar structural motifs.

Mass Spectrometry in Derivatization Reagent Development

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with liquid chromatography (LC-MS), it is a highly sensitive and selective method for analyzing complex mixtures. oup.com

However, some compounds, including primary amines, can exhibit poor ionization efficiency in common MS sources like electrospray ionization (ESI). To overcome this, chemical derivatization is often employed. nih.govnih.gov This process involves reacting the analyte with a derivatizing agent to attach a new functional group that enhances ionization, thereby increasing detection sensitivity. acs.org

As a primary aromatic amine, this compound contains a nucleophilic amine group that is a target for derivatization. In the context of derivatization reagent development, understanding the reactivity of such amines is crucial. Reagents like Dansyl chloride, Fmoc-Cl, and benzoyl chloride are specifically designed to react with amine groups to form derivatives that are more readily ionized and detected by mass spectrometry. nih.govlibretexts.org

Given that this compound is a valuable building block in organic synthesis for creating novel molecules, the analytical characterization of its subsequent products often relies on LC-MS. chemimpex.com The development of specific derivatization strategies is therefore essential for tracing these synthetic products in various matrices and confirming their structures.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. This comparison serves as a crucial check of a sample's purity and confirms its elemental composition.

For this compound, the molecular formula is C₇H₉ClIN. nih.gov The theoretical elemental composition can be calculated based on its molecular weight of 269.51 g/mol . scbt.com

| Element | Symbol | Atomic Weight (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 31.19% |

| Hydrogen | H | 1.008 | 3.37% |

| Chlorine | Cl | 35.453 | 13.16% |

| Iodine | I | 126.90 | 47.08% |

| Nitrogen | N | 14.007 | 5.20% |

Note: Values are calculated based on the formula C₇H₉ClIN.

Spectroscopic Techniques (e.g., IR, UV-Vis) for Functional Group Identification

Other spectroscopic methods, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide complementary information for characterizing this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound, for which Fourier-transform IR (FTIR) data is available, would exhibit characteristic absorption bands confirming its key structural features. nih.gov

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (B1175870) (R-NH₃⁺) | N-H stretch | ~2800-3200 (broad) |

| Aromatic C-H | C-H stretch | ~3000-3100 |

| Methylene (-CH₂-) | C-H stretch | ~2850-2960 |

| Aromatic Ring | C=C stretch | ~1450-1600 |

| Carbon-Iodine | C-I stretch | ~500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The primary chromophore in this compound is the iodinated benzene (B151609) ring. This conjugated system undergoes π → π* electronic transitions upon absorption of UV light, resulting in a characteristic spectrum that can be used for quantitative analysis and to provide qualitative structural information.

Future Research Directions and Potential Innovations

Exploration of Novel Derivatizations and Analogues

The core structure of 3-Iodobenzylamine (B1197719) hydrochloride, featuring a reactive iodine atom and a primary amine group on a benzene (B151609) ring, makes it an ideal starting point for chemical modification. Researchers are actively exploring new derivatization strategies to create a diverse library of analogues with unique properties. The iodine atom, for instance, serves as a versatile handle for introducing various functional groups through cross-coupling reactions. This allows for the systematic modification of the molecule's steric and electronic properties.

Furthermore, the amine group can be readily transformed into a wide range of amides, sulfonamides, and other nitrogen-containing functionalities. These modifications can profoundly influence the compound's biological activity and physical characteristics. A key area of investigation involves the synthesis of analogues with altered substitution patterns on the aromatic ring. For example, the synthesis of 4-Amino-3-iodobenzylamine highlights the potential to introduce additional functional groups that can modulate the compound's properties. prepchem.com

Recent studies have demonstrated the use of 3-Iodobenzylamine hydrochloride as a starting reagent in the synthesis of N6-(3-iodobenzyl)-2-substituted-adenosine derivatives and novel 2'-C-methyl and 3'-C-methyl adenosine (B11128) analogues. chemicalbook.comsigmaaldrich.com These efforts underscore the compound's utility in generating complex molecules with potential therapeutic applications. The systematic exploration of these derivatizations is crucial for developing new chemical entities with tailored functionalities.

Advanced Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable scaffold in the design of novel therapeutic agents. chemimpex.com Its ability to participate in a variety of chemical reactions allows for its incorporation into diverse molecular architectures targeting a wide range of biological processes. chemimpex.com Researchers are leveraging this versatility to develop compounds with potential applications in oncology, neurology, and infectious diseases.

One promising avenue of research is the development of targeted therapies. The iodobenzyl moiety can act as a key pharmacophore, interacting with specific biological targets. For instance, iodinated compounds have been investigated as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant to the treatment of neurodegenerative diseases. nih.gov The development of iodinated hydrazide-hydrazones as potential cholinesterase inhibitors illustrates this approach. nih.gov

Moreover, the synthesis of N6-(3-iodobenzyl)-2-substituted-adenosine derivatives points towards the exploration of this scaffold in the development of modulators for adenosine receptors, which are implicated in various physiological and pathological processes. chemicalbook.comsigmaaldrich.com The ability to generate a library of analogues allows for the fine-tuning of activity and selectivity, a critical aspect of modern drug discovery.

Integration into Emerging Material Science Technologies

Beyond its biomedical applications, this compound is finding new roles in the field of material science. chemimpex.com Its distinct chemical properties, including its reactivity and the presence of a heavy iodine atom, make it a valuable component in the design of advanced materials with novel functionalities. chemimpex.com

One area of interest is the development of novel polymers and coatings. chemimpex.com The amine and iodo functionalities can be utilized in polymerization reactions or for surface modification, leading to materials with tailored properties such as enhanced thermal stability, altered refractive index, or specific surface chemistry. The ability to incorporate this building block into polymer chains opens up possibilities for creating materials with unique optical or electronic properties.

Furthermore, the compound's structure lends itself to the creation of functional thin films and self-assembled monolayers. The interaction of the amine group with various surfaces, combined with the properties imparted by the iodinated phenyl ring, can be exploited to control surface energy, adhesion, and other interfacial phenomena. These capabilities are crucial for applications in microelectronics, sensor technology, and biocompatible coatings.

Further Elucidation of Structure-Activity Relationships and Molecular Mechanisms

A deeper understanding of the relationship between the chemical structure of this compound derivatives and their biological or material properties is essential for rational design and innovation. Structure-activity relationship (SAR) studies are critical in identifying the key molecular features responsible for a desired outcome. For example, in drug discovery, SAR studies can reveal which modifications to the 3-Iodobenzylamine scaffold enhance potency and selectivity for a particular biological target. nih.govmdpi.com

Computational modeling and molecular docking studies are powerful tools for elucidating these relationships at the atomic level. nih.gov By simulating the interaction of 3-Iodobenzylamine analogues with their target proteins or within a material matrix, researchers can gain insights into the binding modes and intermolecular forces that govern their function. This knowledge can then guide the design of next-generation compounds with improved performance.

Future research will likely focus on combining experimental screening of derivative libraries with advanced computational analysis to build predictive models for activity and properties. This integrated approach will accelerate the discovery and development of new molecules based on the this compound framework, leading to innovations in both medicine and material science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-iodobenzylamine hydrochloride, and how are reaction conditions optimized?

- Methodology : this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, it reacts with purine derivatives in ethanol under basic conditions (e.g., triethylamine, TEA) to form adenosine analogs. Key steps include refluxing the amine with a halogenated substrate (e.g., 2,6-dichloropurine) and subsequent purification via silica gel chromatography (CHCl₃–MeOH, 98:2) . Optimization involves adjusting reaction time (e.g., 9 hours), stoichiometry (1.1 mmol amine, 3.1 mmol TEA), and temperature (room temperature to reflux) to maximize yield (e.g., 48% reported in ).

Q. How is this compound characterized, and what analytical techniques are critical for validation?

- Methodology : Characterization relies on nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis.

- ¹H/¹³C NMR : Peaks such as δ7.09–7.70 (aromatic protons) and δ14.31–164.39 ppm (carbon environments) confirm the iodobenzyl moiety and amine-hydrochloride structure .

- MS : API-ESI mass spectra show [M+H]⁺ peaks at m/z 550.07, aligning with the molecular formula C₁₉H₂₀IN₉O₃ .

- Elemental Analysis : Matches between calculated (C, 41.54%; H, 3.67%; N, 22.95%) and observed values validate purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection to avoid inhalation, skin contact, or ingestion.

- Ventilation : Work in a fume hood due to potential respiratory hazards.

- Storage : Store in a cool, dry place (0–6°C for some iodinated analogs) and ensure containers are tightly sealed .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste. Safety Data Sheets (SDS) from suppliers like MedChemExpress emphasize these precautions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or purity levels of this compound derivatives?

- Methodology : Discrepancies often arise from variations in reaction conditions or purification methods. For example:

- Yield Optimization : Compare protocols—longer reaction times (e.g., 9 vs. 4 hours) or higher TEA equivalents may improve nucleophilic substitution efficiency .

- Chromatography : Adjust solvent polarity (e.g., CHCl₃–MeOH ratios) to enhance separation of byproducts.

- Analytical Cross-Validation : Use orthogonal techniques (HPLC, TLC) alongside NMR/MS to detect impurities affecting purity claims .

Q. What strategies are effective for improving the solubility and stability of this compound in aqueous or organic solvents?

- Methodology :

- Solubility Screening : Test polar aprotic solvents (DMSO, DMF) for dissolution, noting that hydrochloride salts often exhibit better aqueous solubility.

- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. For instance, store solutions at -20°C in aliquots to prevent freeze-thaw degradation .

- Excipient Use : Co-solvents like ethanol or surfactants (e.g., Tween-80) can enhance solubility without altering chemical integrity .

Q. How can factorial design optimize the synthesis of this compound derivatives for high-throughput applications?

- Methodology : Apply Design of Experiments (DoE) to evaluate critical parameters:

- Variables : Reaction temperature, molar ratios, catalyst type (e.g., Pd-based catalysts for coupling reactions).

- Response Metrics : Yield, purity, reaction time.

- Statistical Analysis : Use software (e.g., JMP, Minitab) to identify interactions between variables. For example, a central composite design might reveal optimal TEA concentration and reflux duration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.